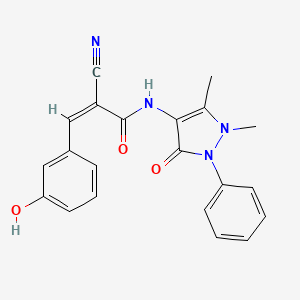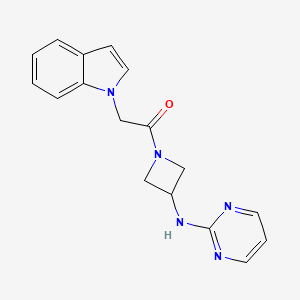![molecular formula C20H16ClN3O2S B2366157 N-(3-méthoxyphényl)-2-[6-(4-chlorophényl)imidazo[2,1-b][1,3]thiazol-3-yl]acétamide CAS No. 897458-06-9](/img/structure/B2366157.png)
N-(3-méthoxyphényl)-2-[6-(4-chlorophényl)imidazo[2,1-b][1,3]thiazol-3-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Résultats: Le composé 3b a montré une activité antiproliférative à large spectre contre diverses lignées de cellules cancéreuses. Notamment, il a montré une puissante inhibition de la croissance contre le cancer de l'ovaire (OVCAR-3), le cancer du côlon (HCT-15), le cancer du rein (CAKI-1 et UO-31) et les cellules leucémiques (CCRF-CEM et SR) .
- Applications plus larges: Les dérivés de l'imidazo[2,1-b]thiazole, y compris le composé 3b, ont démontré des activités antifongiques et antivirales .
Activité anticancéreuse
Propriétés immunostimulantes
Propriétés antifongiques et antivirales
Pharmacophore et intermédiaires médicamenteux
En résumé, le N-(3-méthoxyphényl)-2-[6-(4-chlorophényl)imidazo[2,1-b][1,3]thiazol-3-yl]acétamide est prometteur en tant qu'agent anticancéreux, pouvant avoir un impact sur l'immunostimulation, la thérapie antifongique/virale et le développement de médicaments. Des recherches supplémentaires sont essentielles pour libérer son plein potentiel. 🌟
Mécanisme D'action
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by the compound leads to the expression of CYP2B6 , an enzyme involved in the metabolism of various xenobiotics and drugs . This can affect multiple biochemical pathways, depending on the specific substrates of CYP2B6 present in the cell.
Result of Action
The activation of CAR and subsequent expression of CYP2B6 can lead to increased metabolism of certain drugs and xenobiotics . This can potentially alter the efficacy and toxicity of these substances. In addition, the compound has shown antiproliferative activity against various cancer cell lines .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs or xenobiotics that are substrates or inhibitors of CYP2B6 could affect the compound’s efficacy . Additionally, factors that affect the expression or activity of CAR or CYP2B6 could also influence the action of the compound .
Propriétés
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-26-17-4-2-3-15(9-17)22-19(25)10-16-12-27-20-23-18(11-24(16)20)13-5-7-14(21)8-6-13/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBWSPKDYKKMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide](/img/structure/B2366088.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2366089.png)



